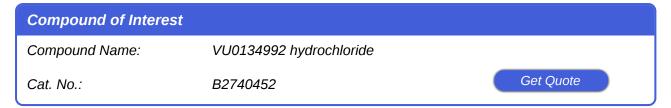


Application Notes and Protocols for Oral Gavage Administration of VU0134992 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a first-in-class, orally active, and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] The Kir4.1 channel, encoded by the KCNJ10 gene, is crucial for potassium homeostasis and cellular excitability in various tissues, including the kidneys, central nervous system, and inner ear.[2][3] VU0134992 acts as a pore blocker of the Kir4.1 channel.[1][2][4] Its potential as a novel diuretic for conditions like hypertension is under investigation due to its effects on renal function.[1][5]

This document provides detailed protocols for the oral gavage administration of **VU0134992 hydrochloride** in a research setting, a summary of its in vivo effects, and an overview of its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vivo administration and effects of **VU0134992 hydrochloride** in rats.

Table 1: In Vivo Administration Parameters for VU0134992 Hydrochloride in Rats



Parameter	Value	Reference
Animal Model	Male Sprague-Dawley rats	[6][7][8]
Administration Route	Oral gavage	[5][6][7]
Dosages	10 mg/kg, 50 mg/kg, and 100 mg/kg	[5][7][9]
Vehicle	10% Ethanol + 40% PEG400 + 50% Saline	[6][9]
Dosing Volume	5-10 mL/kg	[6]

Table 2: Reported In Vivo Effects of VU0134992 Hydrochloride in Rats

Effect	Dosage	Outcome	Reference
Diuresis	50 mg/kg, 100 mg/kg	Statistically significant increase in urine volume.	[5][6]
Natriuresis	50 mg/kg, 100 mg/kg	Statistically significant increase in urinary Na+ excretion.	[5][6][7]
Kaliuresis	50 mg/kg, 100 mg/kg	Statistically significant increase in urinary K+ excretion.	[5][6][7]

Table 3: In Vitro Inhibitory Activity of VU0134992



Target	Assay Method	IC50 (μM)	Reference
Homomeric Kir4.1	Whole-Cell Patch- Clamp	0.97	[4][7][8]
Kir4.1/5.1 Concatemeric Channels	Whole-Cell Patch- Clamp	9.0	[5][7][8]
Homomeric Kir4.1	Thallium Flux Assay	5.2	[10]
Kir3.1/3.2	Thallium Flux Assay	2.5	[5][7][10]
Kir3.1/3.4	Thallium Flux Assay	3.1	[5][7][10]
Kir4.2	Thallium Flux Assay	8.1	[5][7][10]

Experimental Protocols Preparation of VU0134992 Hydrochloride Formulation for Oral Gavage

Materials:

- VU0134992 hydrochloride powder
- Ethanol (200 proof)[6]
- Polyethylene glycol 400 (PEG400)[6]
- Sterile Saline (0.9% NaCl)[6]
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

Procedure:



- Calculate the required amount of VU0134992 hydrochloride based on the desired dosage (e.g., 10, 50, or 100 mg/kg) and the body weight of the animals.[9]
- Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% saline by volume.[6] For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.[6]
- Weigh the calculated amount of VU0134992 hydrochloride powder and place it in a sterile conical tube.[6]
- Add a small volume of the vehicle to the VU0134992 hydrochloride powder and vortex thoroughly to create a slurry.[6]
- Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.[6]
- If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.[6]
- Visually inspect the formulation for any undissolved particles. The final formulation should be a clear solution or a uniform suspension.[6] Prepare this formulation fresh on the day of the experiment.[11]

Oral Gavage Administration Protocol

Procedure:

- Gently restrain the rat.[6]
- Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.[6][9]
- Draw the calculated volume of the VU0134992 hydrochloride formulation into a syringe fitted with an oral gavage needle.[6]
- Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.[6]



- Administer the formulation slowly and steadily.
- Withdraw the gavage needle gently.[6]
- Monitor the animal for any signs of distress after administration.

In Vivo Diuretic and Natriuretic Assessment

Procedure:

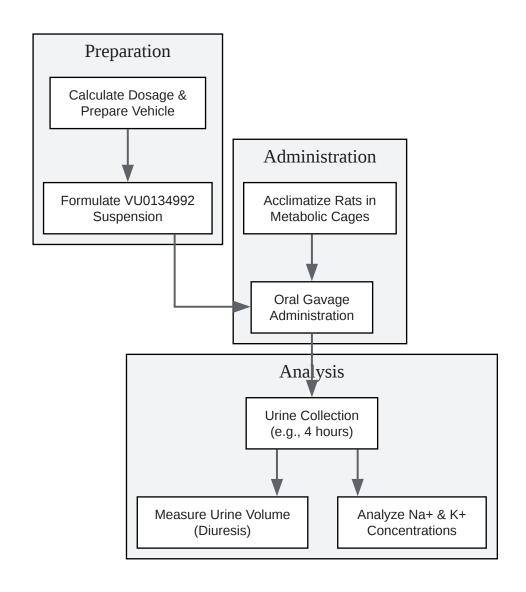
- House male Sprague-Dawley rats individually in metabolic cages that allow for the separate collection of urine and feces.[4]
- Acclimatize the rats to the cages for at least 24 hours before the experiment.[4]
- Administer VU0134992 hydrochloride or vehicle via oral gavage.[4]
- Collect urine at specified time intervals (e.g., over a 4-hour period) post-dosing.[5][9]
- Measure the total urine volume for each collection period to assess diuresis.[4][9]
- Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.[4]
 [9]

Signaling Pathway and Experimental Workflow

The diuretic and natriuretic effects of VU0134992 are mediated through its inhibition of the Kir4.1 channel in the distal convoluted tubule of the kidney.[1][6] This inhibition is believed to influence the WNK-SPAK-NCC signaling cascade.[1][5] Blockade of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and inactivation of the SPAK/OSR1 kinases and subsequently the Na-Cl cotransporter (NCC).[1][4][5]







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